Basic violet 14
Overview
Description
Basic Violet 14, also known as Basic Fuchsin, is a synthetic dye belonging to the triphenylmethane group. It is widely recognized for its vibrant magenta color and is used in various applications, including biological staining and industrial dyeing. The compound is characterized by its chemical formula C20H20ClN3 and a molecular weight of 337.85 g/mol .
Mechanism of Action
Target of Action
Basic Violet 14, also known as Basic Fuchsin or Rosaniline , is a dye that is extensively used in industries like textile, paper, leather, and cosmetics . The primary targets of this compound are the materials it is intended to color, such as textiles and leathers. It is also used in biochemical analysis as a nuclear dye, making it a potent staining agent for various biological tissues .
Mode of Action
The mode of action of this compound involves its interaction with the target material, leading to a change in the material’s color. The dye molecule attaches to the target material, resulting in a color change that is visible to the naked eye . In the context of biochemical analysis, this compound binds to various biological tissues, enabling their visualization under a microscope .
Biochemical Pathways
This interaction allows the dye to stain these tissues, making them visible for microscopic examination
Pharmacokinetics
It is known that the dye can be absorbed by materials and biological tissues, leading to a change in their color . The impact of these ADME properties on the bioavailability of this compound is currently unknown and warrants further investigation.
Result of Action
The primary result of this compound’s action is a change in color of the target material or tissue. In industrial applications, this allows for the coloring of textiles, papers, leathers, and cosmetics . In biochemical analysis, the staining of biological tissues enables their visualization under a microscope .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the dye’s efficacy and stability can be affected by the pH of the solution it is in . Additionally, the dye’s action can be influenced by the presence of other chemicals, as it has been reported to neutralize acids in exothermic reactions to form salts plus water
Biochemical Analysis
Biochemical Properties
Basic Violet 14 plays a significant role in biochemical reactions, particularly in the preparation of Schiff reagent, which is used to detect aldehydes. It interacts with various biomolecules, including proteins and nucleic acids, through ionic and hydrogen bonding. The dye’s ability to bind to nucleic acids makes it a powerful nuclear stain, allowing for the visualization of cellular structures under a microscope. Additionally, this compound can inhibit certain enzymes, such as those involved in polarographic analysis, further highlighting its versatility in biochemical applications .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with nucleic acids can lead to changes in gene expression, affecting the synthesis of proteins and other essential biomolecules. Additionally, this compound can disrupt cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The dye binds to nucleic acids through ionic and hydrogen bonding, allowing it to stain cellular structures effectively. This compound can also inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in cellular metabolism and gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The dye is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are important to consider when using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye can effectively stain cellular structures without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and altered metabolic processes. Threshold effects are observed, where the dye’s impact on cellular function becomes more pronounced at higher concentrations. It is crucial to determine the optimal dosage to minimize adverse effects while achieving the desired staining results .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The dye can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic state of the cell, affecting processes such as energy production, biosynthesis, and detoxification. Understanding the metabolic pathways influenced by this compound is essential for optimizing its use in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The dye’s localization and accumulation can be influenced by its affinity for specific cellular compartments and organelles. This compound can be actively transported into cells, where it binds to nucleic acids and other biomolecules, allowing for effective staining and visualization of cellular structures .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it binds to nucleic acids and stains nuclear structures. The dye’s activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for optimizing its use in histological and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Violet 14 is synthesized through the condensation of aniline derivatives with formaldehyde in the presence of hydrochloric acid. The reaction typically involves the following steps:
Condensation Reaction: Aniline derivatives react with formaldehyde under acidic conditions to form a mixture of intermediate compounds.
Oxidation: The intermediate compounds are then oxidized to form the final dye product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through crystallization and filtration processes to obtain the final product in the form of green or yellow-green metallic luster crystals .
Chemical Reactions Analysis
Types of Reactions: Basic Violet 14 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation Products: Various quinonoid structures.
Reduction Products: Leuco compounds.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Basic Violet 14 has a wide range of applications in scientific research:
Biological Staining: It is used as a nuclear stain in histology and cytology to differentiate between different cell types.
Microbiology: The dye is employed in bacteriology to identify Mycobacterium tuberculosis.
Analytical Chemistry: this compound is used in the preparation of Schiff reagent for detecting aldehydes and in spectrophotometric determination of various ions.
Environmental Science: It is used in studies related to the removal of dyes from wastewater using adsorption techniques
Comparison with Similar Compounds
Basic Violet 14 is compared with other triphenylmethane dyes such as:
Crystal Violet (Basic Violet 3): Similar in structure but differs in the number of methyl groups attached to the aromatic rings.
Methyl Violet: A mixture of different methylated derivatives of pararosaniline.
Malachite Green: Another triphenylmethane dye used for similar applications but has a different color and chemical structure.
Uniqueness: this compound is unique due to its specific staining properties and its ability to form stable complexes with various biological molecules. Its vibrant color and high affinity for nucleic acids make it a valuable tool in biological and analytical applications .
Properties
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDJCCTWPBKUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3.HCl, C20H20ClN3 | |
Record name | C.I. BASIC VIOLET 14 | |
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Related CAS |
3248-93-9 (Parent) | |
Record name | Fuchsin, basic [USP] | |
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DSSTOX Substance ID |
DTXSID6021246 | |
Record name | C.I. Basic Violet 14 | |
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Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline] | |
Record name | C.I. BASIC VIOLET 14 | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER | |
Record name | C.I. BASIC VIOLET 14 | |
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Density |
1.22 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | C.I. BASIC VIOLET 14 | |
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Color/Form |
METALLIC GREEN LUSTROUS CRYSTALS | |
CAS No. |
632-99-5, 58969-01-0 | |
Record name | C.I. BASIC VIOLET 14 | |
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Record name | Fuchsin, basic [USP] | |
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Record name | BASIC VIOLET 14 | |
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Melting Point |
greater than 392 °F (decomposes) (NTP, 1992) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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